rac-Cubebin

Overview

Description

Mechanism of Action

Target of Action

rac-Cubebin, also known as Cubebin, is a lignan compound that has been identified to have several targets of action. One of the primary targets of Cubebin is platelets, where it demonstrates antiplatelet activity . It inhibits platelet aggregation induced by thrombin . Another target of Cubebin is Pks13, a protein involved in the synthesis of mycolic acids, essential components of the cell wall of Mycobacterium tuberculosis .

Mode of Action

Cubebin interacts with its targets by binding to them and altering their normal function. In the case of platelets, Cubebin inhibits the aggregation process, which is a crucial step in the formation of a thrombus .

Biochemical Pathways

Cubebin’s antiplatelet activity suggests its involvement in the regulation of the coagulation cascade, a complex biochemical pathway responsible for blood clot formation . Furthermore, Cubebin’s interaction with Pks13 implies its role in the mycolic acid biosynthesis pathway . .

Result of Action

The molecular and cellular effects of Cubebin’s action are primarily related to its antiplatelet and antimycobacterial activities. By inhibiting platelet aggregation, Cubebin may prevent thrombus formation, reducing the risk of cardiovascular diseases . Its potential inhibitory effect on Pks13 could lead to impaired mycolic acid synthesis, affecting the viability of Mycobacterium tuberculosis .

Biochemical Analysis

Biochemical Properties

“rac-Cubebin” interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to exhibit significant hepatoprotective effects by improving alterations of the biochemical and physiological indexes of serum and hepatic tissue . The hepatoprotective effects of “this compound” were assessed using liver histopathology and biochemical parameters .

Cellular Effects

“this compound” has been reported to have various effects on different types of cells. For instance, it has been shown to have hepatoprotective effects in mice, where it notably prevents pathological damage of liver tissue

Dosage Effects in Animal Models

The effects of “this compound” have been studied in animal models, particularly in relation to its hepatoprotective effects

Preparation Methods

Synthetic Routes and Reaction Conditions

rac-Cubebin can be isolated from the fruits of Piper cubeba through ethanol extraction followed by silica gel column chromatography . The crude extract is then subjected to recrystallization to obtain pure cubebin .

Industrial Production Methods

Industrial production of cubebin involves large-scale extraction from Piper cubeba fruits using ethanol as a solvent. The extract is then purified using chromatographic techniques to isolate cubebin .

Chemical Reactions Analysis

Types of Reactions

rac-Cubebin undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form hinokinin, another lignan with similar pharmacological properties.

Reduction: Reduction of cubebin can yield dihydrocubebin, which has distinct biological activities.

Substitution: Substitution reactions involving cubebin can produce derivatives with enhanced pharmacological properties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

Substitution: Various alkylating agents can be used for substitution reactions.

Major Products

Hinokinin: Formed through oxidation of cubebin.

Dihydrocubebin: Formed through reduction of cubebin.

Substituted Derivatives: Formed through substitution reactions.

Scientific Research Applications

Chemistry: Used as a precursor for synthesizing other bioactive lignans.

Biology: Exhibits significant antimicrobial activity against various pathogens.

Medicine: Demonstrates neuroprotective effects in models of Alzheimer’s disease and hepatoprotective effects against liver damage

Industry: Utilized in the formulation of natural health products and supplements.

Comparison with Similar Compounds

rac-Cubebin is unique among lignans due to its diverse pharmacological properties. Similar compounds include:

Hinokinin: Shares similar anti-inflammatory and antimicrobial activities but differs in its neuroprotective effects.

Dihydrocubebin: Exhibits distinct biological activities compared to cubebin.

Other Lignans: Such as podophyllotoxin and sesamin, which have different pharmacological profiles.

This compound’s unique combination of anti-inflammatory, antimicrobial, and neuroprotective properties makes it a valuable compound for further research and development in various scientific fields.

Properties

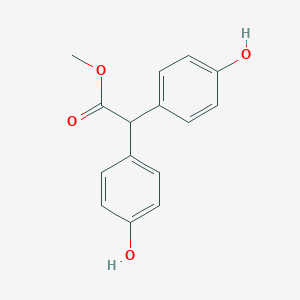

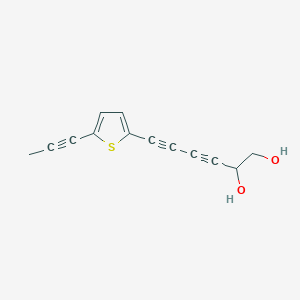

IUPAC Name |

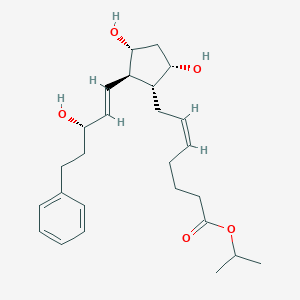

(3R,4R)-3,4-bis(1,3-benzodioxol-5-ylmethyl)oxolan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20O6/c21-20-15(6-13-2-4-17-19(8-13)26-11-24-17)14(9-22-20)5-12-1-3-16-18(7-12)25-10-23-16/h1-4,7-8,14-15,20-21H,5-6,9-11H2/t14-,15+,20?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIYWRNLYKJKHAM-VKWYCSODSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(O1)O)CC2=CC3=C(C=C2)OCO3)CC4=CC5=C(C=C4)OCO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](C(O1)O)CC2=CC3=C(C=C2)OCO3)CC4=CC5=C(C=C4)OCO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-9-[(4-methylphenyl)methyl]-N-phenyl-purin-6-amine](/img/structure/B154110.png)

![10,13-dimethyl-17-(2-methyl-1,3-dioxolan-2-yl)spiro[1,2,4,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,2'-1,3-dioxolane]](/img/structure/B154120.png)

![3-Amino-1,6-dihydropyrazolo[3,4-c]pyrazole](/img/structure/B154123.png)